![molecular formula C24H19N5O2 B2918034 N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide CAS No. 2034309-56-1](/img/structure/B2918034.png)
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a useful research compound. Its molecular formula is C24H19N5O2 and its molecular weight is 409.449. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structure that combines a benzo[c]isoxazole moiety with a pyridine and pyrazole substituent. This structural diversity is crucial for its biological activity. The molecular formula is C20H19N5O, and it has a molecular weight of 357.4 g/mol.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C20H19N5O |
Molecular Weight | 357.4 g/mol |
Log P | 3.2 |
Solubility | Soluble in DMSO |
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing isoxazole rings have shown potential in inhibiting the invasive phenotype of triple-negative breast cancer (TNBC) cells. The mechanism involves the downregulation of matrix metalloproteinases (MMPs), which are crucial for cancer cell invasion and metastasis .
Antimicrobial Activity
In vitro tests have demonstrated that related benzisoxazole compounds possess antimicrobial properties against various strains, including resistant strains of Plasmodium falciparum. The lipophilicity of these compounds, quantified by Log P values, correlates with their biological activity, suggesting that higher lipophilicity enhances antimicrobial effects .
The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells. These interactions may alter enzyme activities or receptor functions, leading to various biological effects. Molecular docking studies suggest binding affinity to targets involved in cell proliferation and apoptosis pathways.
Study on Isoxazole Derivatives
A study focused on novel isoxazole derivatives highlighted the compound's ability to inhibit cancer progression effectively. The derivative CM2-II-173 was shown to significantly reduce the invasiveness of TNBC cells by inhibiting key signaling pathways associated with cancer metastasis .
Antiplasmodial Activity Evaluation
Another investigation assessed the antiplasmodial activity of synthesized benzisoxazoles. The results indicated that certain substitutions at the R3 position significantly enhanced activity against Plasmodium falciparum, with IC50 values ranging from 12 to 16 µM for the most active compounds .
Cytotoxicity Assessments
Cytotoxicity tests conducted on various cell lines (e.g., MCF7) revealed that some derivatives exhibited CC50 values higher than 15 µM, indicating moderate cytotoxicity while still retaining selectivity toward cancer cells .
Eigenschaften
IUPAC Name |
N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-phenyl-2,1-benzoxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N5O2/c1-29-15-19(14-27-29)22-11-16(9-10-25-22)13-26-24(30)18-7-8-21-20(12-18)23(31-28-21)17-5-3-2-4-6-17/h2-12,14-15H,13H2,1H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBKUKPGUZHYGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)C3=CC4=C(ON=C4C=C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.